4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile
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Overview
Description
4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,4-c]pyrazole derivatives with nitriles under acidic or basic conditions to form the desired carbonitrile compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thieno[3,4-c]pyrazole derivatives .
Scientific Research Applications
4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4,5-Dihydro-1H-thieno[2’,3’2,3]thiepino[4,5-c]pyrazole-3-carboxamide: This compound shares a similar thieno-pyrazole structure but with additional functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring, but with different substitution patterns.
Uniqueness: 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H5N3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3S/c7-1-5-4-2-10-3-6(4)9-8-5/h2-3H2,(H,8,9) |
InChI Key |
YERKYJDDTDAQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)NN=C2C#N |
Origin of Product |
United States |
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